4-肼基-N-(3-甲基苯基)-4-氧代丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.科学研究应用

Medicinal Chemistry

Application : Synthesis of anti-inflammatory pyrazole derivatives.

Methods : Reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid .

Results : Some synthesized compounds showed significant anti-inflammatory activity in vivo, utilizing a standard acute carrageenan-induced paw edema method .

Analytical Chemistry

Application : Enhancing the detection sensitivity of carbonyl-containing metabolites in mass spectrometry.

Methods : Derivatization of carbonyl-containing metabolites using a modified Girard’s reagent to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) .

Results : Achieved better chromatographic separation and enhanced MS detection sensitivity for neurosteroids that are structurally highly similar .

Biochemistry

Application : Development of fluorescent probes for biological imaging.

Methods : Synthesis of 1,8-naphthalimide derivatives containing the compound, which are used as fluorescent dyes due to their high quantum yields and photostability .

Results : The synthesized dyes showed shifts in emission maximum with increasing solvent polarity, indicating intramolecular charge transfer .

Chemical Biology

Application : Quantitative analysis in metabolomics.

Methods : Utilization of the compound in stable isotope-coded derivatization (ICD) strategies for LC-MS/MS to enhance the detection of carbonyl-containing metabolites .

Results : Improved ionization efficiency and chromatographic separation of neurosteroids in mass spectrometry analyses .

安全和危害

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling it.

未来方向

This would involve identifying areas where further research on the compound could be beneficial, such as potential applications or interesting reactions.

Please note that these analyses would require specialized knowledge and equipment, and should be carried out by trained professionals. If you have a specific question about this compound or a related topic, feel free to ask!

属性

IUPAC Name |

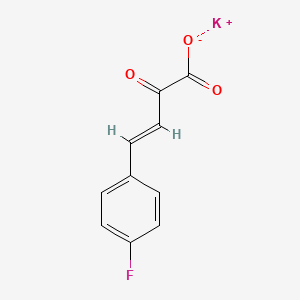

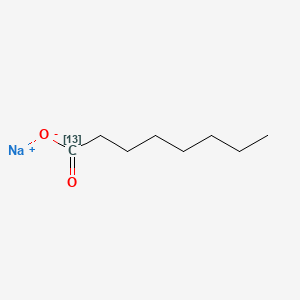

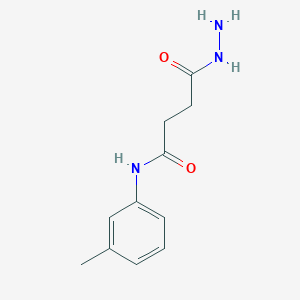

4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEPCWPSIBUOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。